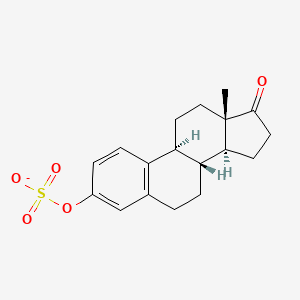

Estrone 3-sulfate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H21O5S- |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/p-1/t14-,15-,16+,18+/m1/s1 |

InChI Key |

JKKFKPJIXZFSSB-CBZIJGRNSA-M |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of Estrone 3-Sulfate: A Technical Guide for Researchers

Abstract

Estrone (B1671321) 3-sulfate (E1S), a sulfated form of estrone, is the most abundant circulating estrogen in humans, functioning as a biologically inactive reservoir that can be converted to active estrogens in peripheral tissues. This conversion is a critical process in the physiology of estrogen action, particularly in postmenopausal women, and plays a significant role in the pathology of hormone-dependent diseases such as breast cancer. This technical guide provides an in-depth overview of the biological significance of estrone 3-sulfate, detailing its role as a precursor to potent estrogens, its transport and metabolism, and its implications for drug development. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction: The Central Role of Estrone 3-Sulfate

Estrone 3-sulfate (E1S) is a natural, endogenous steroid and an estrogen ester.[1] While biologically inactive itself, with minimal affinity for estrogen receptors, its significance lies in its function as a large, stable reservoir for the biosynthesis of more potent, unconjugated estrogens, namely estrone (E1) and estradiol (B170435) (E2).[1][2] Circulating levels of E1S are approximately 5 to 10 times higher than those of unconjugated estrogens, and it possesses a longer half-life, making it a crucial source of estrogens in various physiological and pathological contexts.[3][4]

In postmenopausal women, where ovarian estrogen production has ceased, the peripheral conversion of adrenal androgens and the hydrolysis of E1S become the primary sources of estrogens.[5] This local production of active estrogens in tissues like the breast, uterus, and bone is of paramount importance.[2] Notably, in hormone-dependent breast cancers, the intratumoral conversion of E1S to E1 and subsequently to E2 is a key driver of tumor proliferation.[3][6][7][8] This has positioned the enzymes and transporters involved in E1S metabolism as critical targets for therapeutic intervention.

The Sulfatase Pathway: Activating the Reservoir

The conversion of inactive E1S to biologically active estrone is primarily mediated by the enzyme steroid sulfatase (STS).[4][6][9] This desulfonation reaction is a pivotal step in the "sulfatase pathway" of estrogen biosynthesis.

Following its conversion to estrone, the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) can further convert E1 to the most potent human estrogen, estradiol.[4] Conversely, estrogen sulfotransferase (EST) can inactivate estrogens by catalyzing their sulfonation.[9] The balance between STS and EST activities is a key determinant of the local estrogenic environment within a tissue.[9] In breast carcinoma, STS activity is significantly higher than in normal breast tissue, favoring the production of active estrogens and promoting tumor growth.[3][10]

Caption: The Sulfatase Pathway of Estrogen Biosynthesis.

Transport of Estrone 3-Sulfate: A Gateway to Cellular Action

Due to its hydrophilic nature, estrone 3-sulfate cannot freely diffuse across cell membranes.[11] Its entry into target cells is facilitated by specific carrier-mediated transport systems. The primary transporters identified for E1S are members of the Organic Anion-Transporting Polypeptide (OATP) family and the Sodium-Dependent Organic Anion Transporter (SOAT, also known as SLC10A6).[1][11][12]

Several OATP isoforms, including OATP1A2, OATP1B1, OATP1B3, OATP2B1, OATP3A1, OATP4A1, and OATP4C1, have been shown to transport E1S.[1][13][14] The expression of these transporters is often upregulated in hormone-dependent breast cancer cells compared to normal breast epithelial cells, leading to an increased uptake of E1S and consequently higher intratumoral estrogen levels.[3][13] This differential expression and the kinetic properties of these transporters make them potential targets for both therapeutic intervention and diagnostic imaging.

Caption: Cellular Uptake of Estrone 3-Sulfate.

Quantitative Data Summary

The following tables summarize key quantitative data related to estrone 3-sulfate, providing a reference for its physiological concentrations and the kinetics of its transport and metabolism.

Table 1: Serum Concentrations of Estrone 3-Sulfate in Humans

| Population/Condition | Mean E1S Concentration (ng/mL) | Reference(s) |

| Men | 0.96 ± 0.11 | [1] |

| Premenopausal Women (Follicular Phase) | 0.96 ± 0.17 | [1] |

| Premenopausal Women (Luteal Phase) | 1.74 ± 0.32 | [1] |

| Women on Oral Contraceptives | 0.74 ± 0.11 | [1] |

| Postmenopausal Women (untreated) | 0.13 ± 0.03 | [1] |

| Postmenopausal Women (oral E2 therapy) | 38.8 | [15] |

| Postmenopausal Women (transdermal E2 0.05 mg/day) | 1.8 | [15] |

| Postmenopausal Women (transdermal E2 0.1 mg/day) | 3.2 | [15] |

| Pregnancy (1st Trimester) | 19 ± 5 | [1] |

| Pregnancy (2nd Trimester) | 66 ± 31 | [1] |

| Pregnancy (3rd Trimester) | 105 ± 22 | [1] |

Table 2: Kinetic Parameters of E1S Transport and Metabolism

| Parameter | Value | Cell Line/System | Reference(s) |

| E1S Uptake | |||

| Km | 7.6 µM | T-47D breast cancer cells | [11] |

| Vmax | 172 pmol/mg protein/min | T-47D breast cancer cells | [11] |

| Km (OATP4C1) | 26.6 ± 4.9 µM | OATP4C1-expressing cells | [14] |

| Steroid Sulfatase Activity | |||

| IC50 (p-O-sulfamoyl)-N-tetradecanoyl tyramine | 350 nM | MDA-MB-231 breast cancer cells | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of estrone 3-sulfate.

Steroid Sulfatase (STS) Activity Assay (Cell-Based)

This protocol is adapted from established methods for determining the inhibitory activity of compounds against STS in a cellular context.[16]

Objective: To measure the activity of STS in intact cells and assess the potency of potential inhibitors.

Materials:

-

Cell line expressing STS (e.g., hormone-dependent breast cancer cell lines like T-47D or MCF-7)

-

96-well cell culture plates

-

Cell culture medium and supplements

-

Test compounds (potential STS inhibitors)

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Substrate: p-Nitrophenyl sulfate (B86663) (pNPS)

-

Stop solution (e.g., 0.2 M NaOH)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test inhibitor in cell culture medium. Replace the old medium with the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the inhibitor for a predetermined time (e.g., 24 hours).

-

Assay Initiation: After the inhibitor incubation, wash the cells with assay buffer. Add the substrate solution (pNPS in assay buffer) to each well.

-

Enzymatic Reaction: Incubate the plate at 37°C for a suitable time (e.g., 1-4 hours) to allow for the hydrolysis of pNPS by STS.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of p-nitrophenol produced, and thus to STS activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a Cell-Based Steroid Sulfatase Activity Assay.

In Vitro Fluorometric Assay for STS Activity

This protocol utilizes a fluorogenic substrate for a more sensitive in vitro measurement of STS activity.[17]

Objective: To measure the kinetic properties of STS or screen for inhibitors using a purified enzyme or cell lysate.

Materials:

-

Purified STS enzyme or cell lysate

-

96-well black microplate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Fluorogenic substrate: 4-methylumbelliferyl sulfate (4-MUS)

-

Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.5)

-

4-methylumbelliferone (4-MU) standard

-

Fluorescence microplate reader

Procedure:

-

Prepare Standard Curve: Prepare serial dilutions of the 4-MU standard in assay buffer in the 96-well plate.

-

Enzyme Preparation: Dilute the STS enzyme or cell lysate to the desired concentration in cold assay buffer.

-

Reaction Setup: In separate wells, add the diluted enzyme. Include no-enzyme and no-substrate controls.

-

Reaction Initiation: Add the 4-MUS substrate solution to all wells except the no-substrate control.

-

Incubation: Mix gently and incubate at 37°C for a predetermined time within the linear range of the reaction (e.g., 15-60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution to each well.

-

Data Acquisition: Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm).

-

Data Analysis: Subtract the background fluorescence and determine the concentration of 4-MU produced from the standard curve. Calculate the enzyme activity.

Measurement of Estrone 3-Sulfate by Competitive ELISA

This protocol provides a general overview of a competitive ELISA for the quantification of E1S in biological samples.[18][19]

Objective: To quantify the concentration of E1S in samples such as serum, plasma, or cell culture media.

Materials:

-

Microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG)

-

E1S standard

-

Biological samples

-

E1S-peroxidase (HRP) conjugate

-

Polyclonal antibody to E1S

-

Wash buffer

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., dilute sulfuric acid)

-

Microplate reader

Procedure:

-

Sample and Standard Preparation: Prepare a standard curve by serially diluting the E1S standard. Dilute samples as required.

-

Assay Setup: Pipette standards and samples into the wells of the coated microtiter plate.

-

Competitive Reaction: Add the E1S-HRP conjugate and the polyclonal anti-E1S antibody to each well. During incubation, the sample E1S and the E1S-HRP conjugate compete for binding to the anti-E1S antibody.

-

Incubation: Incubate for a specified time (e.g., 2 hours) at room temperature.

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of E1S in the sample.

-

Reaction Termination: Stop the reaction with the stop solution.

-

Data Acquisition: Read the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve and determine the E1S concentration in the samples.

Conclusion and Future Directions

Estrone 3-sulfate is a key player in estrogen physiology and the pathology of hormone-dependent cancers. Its role as a vast, circulating reservoir of inactive estrogen that can be locally activated in peripheral tissues underscores its biological significance. The sulfatase pathway, responsible for this activation, represents a critical control point for regulating the estrogenic milieu, particularly in postmenopausal women. The transport of E1S into cells via OATPs and SOAT is another crucial step that governs its bioavailability.

For researchers and drug development professionals, a thorough understanding of the biology of E1S is essential. The development of potent and specific inhibitors of steroid sulfatase is a promising therapeutic strategy for hormone-dependent breast cancer and other estrogen-driven diseases.[6][10] Furthermore, the transporters of E1S may serve as novel targets for both therapy and diagnostics.

Future research should continue to elucidate the regulation of STS and E1S transporter expression in different tissues and disease states. Moreover, a deeper understanding of the interplay between the sulfatase pathway and other pathways of estrogen synthesis and metabolism will be crucial for the development of more effective and personalized therapies for hormone-dependent cancers. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for advancing these research endeavors.

References

- 1. Estrone sulfate - Wikipedia [en.wikipedia.org]

- 2. Estrone | Instalab [instalab.com]

- 3. Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Review of estrone sulfatase and its inhibitors--an important new target against hormone dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrone sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of estrone sulfatase and proliferation of human breast cancer cells by nonsteroidal (p-O-sulfamoyl)-N-alkanoyl tyramines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estrogen sulfotransferase and steroid sulfatase in human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transport of estrone 3-sulfate mediated by organic anion transporter OATP4C1: estrone 3-sulfate binds to the different recognition site for digoxin in OATP4C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Markedly elevated levels of estrone sulfate after long-term oral, but not transdermal, administration of estradiol in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Estrone-3-Sulfate (E1S) Competitive ELISA Kit (EIA17E3S) - Invitrogen [thermofisher.com]

- 19. s3.amazonaws.com [s3.amazonaws.com]

The Estrogen Reservoir: A Technical Guide to the Role of Estrone 3-Sulfate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Estrone (B1671321) 3-sulfate (E1S) is the most abundant circulating estrogen in postmenopausal women, serving as a biologically inert reservoir that can be converted to active estrogens in peripheral tissues.[1][2] This conversion is a critical component of intracrinology, the process by which tissues locally synthesize active hormones from circulating precursors. The enzymatic machinery responsible for this activation, primarily steroid sulfatase (STS), is ubiquitously expressed and particularly active in hormone-dependent tissues and cancers.[3][4][5] Understanding the dynamics of the E1S reservoir is paramount for developing novel therapeutics for estrogen-dependent diseases, such as breast and endometrial cancer. This guide provides a comprehensive overview of the biochemical pathways, quantitative data, experimental methodologies, and clinical significance of E1S as an estrogen reservoir.

Introduction: The Concept of an Estrogen Reservoir

In postmenopausal women, ovarian estrogen production ceases, leading to a significant drop in circulating estradiol (B170435) (E2) levels. However, estrogenic activity persists in many peripheral tissues due to the local synthesis of active estrogens from circulating precursors.[6] Estrone 3-sulfate (E1S), a sulfated and inactive form of estrone (E1), is present in the circulation at concentrations far exceeding those of unconjugated, active estrogens like E1 and E2.[1][2][7] This large pool of circulating E1S functions as a stable reservoir that can be taken up by peripheral tissues and enzymatically converted into biologically active estrogens, thereby driving estrogen-dependent cellular processes.[4][6]

The "sulfatase pathway" is a key mechanism for local estrogen production, especially in the context of hormone-dependent cancers.[6] Tumors expressing the necessary enzymes can effectively utilize the E1S reservoir to fuel their own growth.[4][8] This underscores the importance of targeting the enzymes that regulate the E1S reservoir in the development of new cancer therapies.

Biochemical Pathways: Synthesis and Metabolism of Estrone 3-Sulfate

The balance between sulfation and desulfation is critical in maintaining the E1S reservoir and regulating local estrogen activity. Two key enzymes govern this process: estrogen sulfotransferase (SULT1E1) and steroid sulfatase (STS).[5][9][10]

-

Estrogen Sulfotransferase (SULT1E1): This enzyme catalyzes the sulfation of estrone (E1) to form E1S.[10] This reaction, which occurs primarily in the liver, inactivates the estrogen and increases its water solubility for circulation.[10] SULT1E1 has a high affinity for estrogens.[9][10]

-

Steroid Sulfatase (STS): STS is a membrane-bound enzyme that catalyzes the hydrolysis of E1S back to E1.[3][5] This is the rate-limiting step in the conversion of the inactive E1S reservoir into active estrogens.[4] STS is widely distributed in various tissues, including the liver, adrenal glands, and placenta, as well as in hormone-dependent tumors.[3][11]

Once E1 is formed from E1S, it can be further converted to the more potent estradiol (E2) by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD).[8]

Caption: The Estrone 3-Sulfate (E1S) Reservoir Pathway.

Quantitative Data

The concentration of E1S in circulation is significantly higher than that of unconjugated estrogens, particularly in postmenopausal women. The kinetic properties of the enzymes responsible for its metabolism determine the rate of local estrogen production.

Plasma Concentrations of Estrogens

The following table summarizes typical plasma concentrations of E1S, E1, and E2 in postmenopausal women.

| Hormone | Normal Postmenopausal Women | Postmenopausal Women with Breast Cancer | Units | References |

| Estrone 3-Sulfate (E1S) | 0.89 ± 0.60 | 0.96 ± 0.43 | nmol/L | [2] |

| 178 ± 79 | - | pg/mL | [1] | |

| 1.1 ± 0.36 | - | nmol/L | [12] | |

| Estrone (E1) | < 7 to 40 | - | pg/mL | [13] |

| 24.7 ± 14.1 | - | pg/mL | [13] | |

| Estradiol (E2) | < 15 | - | pg/mL | [13] |

| 5.4 ± 4.7 | - | pg/mL | [13] |

Note: Concentrations can vary based on assay methodology, patient population, and body mass index (BMI). 1 nmol/L of E1S is approximately 349 pg/mL.

Kinetic Properties of Key Enzymes

The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate.

| Enzyme | Substrate | Km (µM) | Catalytic Efficiency (Vmax/Km) | Tissue/Source | References |

| Steroid Sulfatase (STS) | Estrone 3-Sulfate (E1S) | 6.8 | High | Human Breast Carcinoma | [14] |

| DHEA-Sulfate (DHEAS) | 14.9 | - | Human Breast Carcinoma | [14] | |

| Estrogen Sulfotransferase (SULT1E1) | Estrone (E1) | ~0.0018 (1.8 nM) | High | Recombinant Human | [10] |

| Estradiol (E2) | ~0.004 (4 nM) | High | Recombinant Human | [9] |

Experimental Protocols

Accurate measurement of enzyme activity and hormone concentrations is crucial for studying the E1S reservoir.

Steroid Sulfatase (STS) Activity Assay

This protocol describes a common method for determining STS activity in cell lysates or tissue homogenates using a radiolabeled substrate.

Principle: The assay measures the rate of conversion of [³H]-Estrone 3-Sulfate to [³H]-Estrone. The product is separated from the substrate by solvent extraction, and the radioactivity of the product is quantified by liquid scintillation counting.

Materials:

-

Cell lysate or tissue homogenate

-

Assay Buffer: Phosphate buffer (pH 7.4) to inhibit arylsulfatases A and B.[3]

-

Substrate Solution: Estrone 3-sulfate (E1S) spiked with [6,7-³H]-Estrone 3-sulfate.

-

Stopping/Extraction Solvent: Toluene or other suitable organic solvent.

-

Scintillation cocktail.

-

96-well plates or microcentrifuge tubes.

-

Incubator (37°C).

-

Liquid scintillation counter.

Procedure:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate buffer. Determine the total protein concentration using a standard method (e.g., BCA assay).

-

Reaction Setup: In a 96-well plate or microcentrifuge tubes, add a defined amount of protein from the sample lysate/homogenate.

-

Enzyme Reaction: Initiate the reaction by adding the [³H]-E1S substrate solution to each well.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., toluene). This solvent will extract the unconjugated [³H]-Estrone product, leaving the charged [³H]-E1S substrate in the aqueous phase.

-

Phase Separation: Centrifuge the samples to ensure complete separation of the aqueous and organic phases.

-

Quantification: Transfer an aliquot of the organic phase containing the [³H]-Estrone product to a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate. Express STS activity as pmol of E1S hydrolyzed per minute per milligram of protein.

Caption: Workflow for a Radiometric Steroid Sulfatase (STS) Activity Assay.

Quantification of Steroid Hormones by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and simultaneous quantification of multiple steroid hormones in biological samples.[15][16][17][18]

Principle: The method involves sample extraction, chromatographic separation of the target steroids, and their detection and quantification by a tandem mass spectrometer based on their specific mass-to-charge ratios.

Materials:

-

Serum or plasma sample.

-

Internal standards (stable isotope-labeled steroids).

-

Extraction solvent (e.g., methyl tert-butyl ether (MTBE), diethyl ether).[17]

-

LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer).[16][17]

-

Chromatographic column (e.g., reverse-phase C18 or PFP column).[16]

Procedure:

-

Sample Preparation:

-

Thaw serum/plasma samples.

-

Spike samples with a mixture of stable isotope-labeled internal standards.

-

Perform protein precipitation followed by liquid-liquid extraction to isolate the steroids.[16]

-

-

Derivatization (Optional): For some estrogens, derivatization (e.g., with dansyl chloride) can be performed to improve ionization efficiency and chromatographic separation.[19]

-

Evaporation and Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.[16]

-

LC Separation: Inject the reconstituted sample into the LC system. The steroids are separated on a reverse-phase column using a gradient of mobile phases (e.g., water and methanol/acetonitrile).[16]

-

MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. The analytes are ionized (typically by electrospray ionization - ESI), and specific precursor-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for quantification.

-

Data Analysis: Generate a calibration curve using known concentrations of steroid standards. Quantify the endogenous steroid concentrations in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Clinical Significance

The E1S reservoir and the sulfatase pathway have significant implications for hormone-dependent diseases, particularly breast cancer in postmenopausal women.[4][8]

-

Fuel for Tumor Growth: Breast tumors often have high levels of STS activity, allowing them to locally generate active estrogens from the circulating E1S pool.[3][8] This local production can stimulate tumor growth even when circulating E2 levels are low.[6]

-

Therapeutic Target: Because of its critical role in providing fuel for tumor growth, STS has become an important target for cancer therapy.[4] The development of potent STS inhibitors aims to block the local production of estrogens in tumors, thereby depriving them of a key growth stimulus.[4]

Conclusion

Estrone 3-sulfate is not merely an inactive metabolite but a crucial component of estrogen physiology, acting as a large, stable reservoir for the production of active estrogens in peripheral tissues. The enzymatic interplay between STS and SULT1E1 tightly regulates the availability of active hormones, with significant implications for both normal physiology and the pathology of estrogen-dependent diseases. A thorough understanding of the E1S reservoir, supported by robust quantitative methods and detailed experimental protocols, is essential for researchers and clinicians working to develop next-generation therapies for hormone-sensitive cancers and other endocrine disorders.

References

- 1. Plasma estrone sulfate levels in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrone sulfate concentrations in plasma of normal individuals, postmenopausal women with breast cancer, and men with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Review of estrone sulfatase and its inhibitors--an important new target against hormone dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estrone sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Estrone sulfate-sulfatase and 17 beta-hydroxysteroid dehydrogenase activities: a hypothesis for their role in the evolution of human breast cancer from hormone-dependence to hormone-independence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systemic distribution of steroid sulfatase and estrogen sulfotransferase in human adult and fetal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oestrone sulphate in plasma from postmenopausal women and the effects of oestrogen and androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Baseline estrogen levels in postmenopausal women participating in the MAP.3 breast cancer chemoprevention trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids [agris.fao.org]

- 19. Development of a Comprehensive Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) | NIST [nist.gov]

An In-depth Technical Guide to the Biosynthesis and Metabolism of Estrone 3-Sulfate In Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrone (B1671321) 3-sulfate (E1S) is the most abundant circulating estrogen in humans and serves as a crucial reservoir for the formation of more potent estrogens, such as estradiol (B170435). The dynamic equilibrium between E1S and its unconjugated form, estrone (E1), is tightly regulated by the opposing actions of estrogen sulfotransferase (SULT1E1) and steroid sulfatase (STS). This balance is pivotal in maintaining hormonal homeostasis, and its dysregulation is implicated in the pathophysiology of hormone-dependent diseases, notably breast cancer. This technical guide provides a comprehensive overview of the biosynthesis and metabolism of E1S in vivo, with a focus on the enzymatic pathways, quantitative data, and detailed experimental methodologies relevant to researchers and drug development professionals.

Introduction

Estrone 3-sulfate is a biologically inactive, water-soluble conjugate of estrone. Its high concentration in circulation, relative to unconjugated estrogens, positions it as a key player in estrogenic signaling. The conversion of E1S back to the biologically active estrone, and subsequently to estradiol, within target tissues is a critical pathway for local estrogen production, particularly in postmenopausal women where ovarian estrogen synthesis has ceased. Understanding the intricacies of E1S metabolism is therefore fundamental for the development of novel therapeutic strategies for hormone-dependent cancers and other estrogen-related disorders.

Biosynthesis of Estrone 3-Sulfate

The biosynthesis of E1S primarily involves the sulfonation of estrone, a reaction catalyzed by the enzyme estrogen sulfotransferase (SULT1E1).

The Role of Estrogen Sulfotransferase (SULT1E1)

SULT1E1 is a phase II metabolizing enzyme that facilitates the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of estrone. This conjugation reaction increases the water solubility of estrone, facilitating its transport in the bloodstream and preventing its interaction with the estrogen receptor.

Figure 1: Biosynthesis of Estrone 3-Sulfate.

Metabolism of Estrone 3-Sulfate

The metabolic fate of E1S is primarily dictated by the hydrolytic activity of steroid sulfatase (STS), which converts E1S back to estrone. This reactivation pathway is of significant interest in the context of hormone-dependent cancers.

The Role of Steroid Sulfatase (STS)

STS is an enzyme that catalyzes the hydrolysis of the sulfate (B86663) group from E1S, thereby regenerating estrone. This process is a key step in the local production of active estrogens in peripheral tissues, including breast tumors. Elevated STS activity in cancerous tissue can lead to an increased local concentration of estrogens, which can fuel tumor growth.

Cellular Uptake of Estrone 3-Sulfate

Due to its hydrophilic nature, E1S requires active transport to enter cells. This is mediated by a family of transporters known as Organic Anion Transporting Polypeptides (OATPs). The expression and activity of these transporters can influence the intracellular concentration of E1S and, consequently, the rate of its conversion to active estrogens.

Figure 2: Metabolism of E1S and Estrogenic Signaling.

Quantitative Data

The following tables summarize key quantitative data related to the in vivo concentrations of E1S and the kinetic properties of the enzymes involved in its metabolism.

Table 1: Concentrations of Estrone 3-Sulfate in Human Plasma and Breast Tissue

| Sample Type | Condition | E1S Concentration (nmol/L or pmol/g tissue) | Reference |

| Plasma | Follicular Phase (Women) | 2.51 ± 0.90 nmol/L | [1] |

| Plasma | Luteal Phase (Women) | 5.33 ± 1.55 nmol/L | [1] |

| Plasma | Postmenopausal Women | 0.89 ± 0.60 nmol/L | [1] |

| Plasma | Postmenopausal Women with Breast Cancer | 0.96 ± 0.43 nmol/L | [1] |

| Plasma | Normal Men | 2.62 ± 0.79 nmol/L | [1] |

| Breast Tumor Tissue | Postmenopausal | 3.3 ± 1.9 pmol/g | [2] |

| Normal Breast Tissue | Postmenopausal | Not significantly different from tumor | [3] |

| Breast Tumor Tissue | - | Higher than in normal tissue | [4] |

Table 2: Kinetic Parameters of SULT1E1 and STS

| Enzyme | Substrate | Km | Vmax | Reference |

| SULT1E1 | Estradiol | 6 nM | - | [5] |

| SULT1E1 | Estrone | In the nM range | - | [6] |

| STS | Estrone 3-Sulfate (intact cells) | 6.0 ± 1.1 µM | 12.6 ± 1.4 nmol/h/mg DNA | [7] |

| STS | Estrone 3-Sulfate (homogenized cells) | 4.7 ± 1.0 µM | 18.3 nmol/h/mg DNA | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of E1S biosynthesis and metabolism.

Quantification of Estrone 3-Sulfate by LC-MS/MS

Objective: To accurately quantify the concentration of E1S in biological samples (e.g., serum, plasma).

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase column

-

Internal standard (e.g., deuterated E1S)

-

Acetonitrile, methanol (B129727), formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

Sample Preparation:

-

Thaw plasma/serum samples on ice.

-

To 100 µL of sample, add the internal standard.

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Solid-Phase Extraction (optional, for increased sensitivity):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent in water.

-

Elute E1S with methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate E1S from other components using a gradient elution on the C18 column.

-

Detect and quantify E1S using multiple reaction monitoring (MRM) in negative ion mode. The transition for E1S is typically m/z 349.1 -> 269.1.

-

Quantify the concentration of E1S by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[8][9][10][11][12]

-

Steroid Sulfatase (STS) Activity Assay

Objective: To measure the enzymatic activity of STS in cell lysates or tissue homogenates.

Materials:

-

Substrate: p-nitrophenyl sulfate (pNPS) or radiolabeled [³H]estrone-3-sulfate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Stop solution (e.g., 0.2 M NaOH for pNPS assay)

-

Cell lysate or tissue homogenate containing STS

-

Microplate reader (for colorimetric assay) or liquid scintillation counter (for radiometric assay)

Procedure (Colorimetric Assay with pNPS):

-

Prepare Reagents:

-

Prepare a stock solution of pNPS in assay buffer.

-

Prepare the stop solution.

-

-

Assay Protocol:

-

In a 96-well plate, add 50 µL of cell lysate or tissue homogenate to each well.

-

Add 50 µL of pNPS solution to initiate the reaction.

-

Include a blank control with buffer instead of lysate.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of stop solution.

-

Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the STS activity.[13][14][15][16]

-

Estrogen Sulfotransferase (SULT1E1) Activity Assay

Objective: To measure the enzymatic activity of SULT1E1 in cell lysates or with purified enzyme.

Materials:

-

Substrate: Estrone or Estradiol

-

Cofactor: 3'-phosphoadenosine-5'-phospho[³⁵S]sulfate ([³⁵S]PAPS)

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

Cell lysate or purified SULT1E1

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare Reaction Mixture:

-

In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, the estrogen substrate, and [³⁵S]PAPS.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the cell lysate or purified SULT1E1.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Separation and Quantification:

-

Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the unreacted [³⁵S]PAPS.

-

The sulfonated estrogen will remain in the aqueous phase.

-

Take an aliquot of the aqueous phase and add it to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the SULT1E1 activity.[17][18]

-

Cell Proliferation Assay

Objective: To assess the effect of E1S on the proliferation of hormone-dependent breast cancer cells (e.g., T-47D).

Materials:

-

T-47D breast cancer cells

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

-

Charcoal-stripped FBS (to remove endogenous steroids)

-

Estrone 3-sulfate (E1S)

-

[³H]Thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed T-47D cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete medium.

-

Allow cells to attach overnight.

-

-

Hormone Deprivation:

-

Replace the medium with phenol (B47542) red-free medium containing charcoal-stripped FBS for 24-48 hours to deprive the cells of estrogens.

-

-

Treatment:

-

Treat the cells with various concentrations of E1S (e.g., 0.1 nM to 1 µM).

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., estradiol).

-

Incubate the cells for 4-6 days.

-

-

Proliferation Measurement ([³H]Thymidine Incorporation):

Figure 3: Experimental Workflow for a Cell Proliferation Assay.

Conclusion

The biosynthesis and metabolism of estrone 3-sulfate are tightly regulated processes with profound implications for estrogen homeostasis and the progression of hormone-dependent diseases. The interplay between SULT1E1 and STS determines the local availability of active estrogens, highlighting these enzymes as attractive targets for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of E1S metabolism and to develop novel treatments for estrogen-driven pathologies.

References

- 1. Estrone sulfate concentrations in plasma of normal individuals, postmenopausal women with breast cancer, and men with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Comparison of estrogen concentrations, estrone sulfatase and aromatase activities in normal, and in cancerous, human breast tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogens in the breast tissue: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific estrogen sulfotransferase (SULT1E1) substrates and molecular imaging probe candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human estrogen sulfotransferase (SULT1E1) pharmacogenomics: gene resequencing and functional genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Sulfatase Activity Assay Kit (Colorimetric) (ab204731) | Abcam [abcam.com]

- 16. Enzymatic Assay of Sulfatase (EC 3.1.6.1.) [sigmaaldrich.com]

- 17. Impact of Human SULT1E1 Polymorphisms on the Sulfation of 17β-Estradiol, 4-Hydroxytamoxifen and Diethylstilbestrol by SULT1E1 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Estrogen receptor β inhibits 17β-estradiol-stimulated proliferation of the breast cancer cell line T47D - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Estrogens stimulate cell proliferation and induce secretory proteins in a human breast cancer cell line (T47D) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to OATP-Mediated Transport of Estrone 3-Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the transport of estrone (B1671321) 3-sulfate (E3S) into cells via Organic Anion Transporting Polypeptides (OATPs). E3S, a major circulating estrogen precursor, particularly in postmenopausal women, relies on carrier-mediated uptake for entry into target cells due to its hydrophilic nature.[1][2] OATP transporters, a superfamily of solute carriers, play a crucial role in this process, influencing estrogen-dependent cellular functions and pathologies such as breast cancer.[2][3][4] This document details the key OATP transporters involved, their transport kinetics, experimental protocols for their study, and the downstream signaling pathways activated by E3S uptake.

Core Concepts in OATP-Mediated Estrone 3-Sulfate Transport

Estrone 3-sulfate is a biologically inactive, sulfated form of estrone that can be converted to the potent estrogen, estradiol (B170435), within cells. This conversion is a key source of estrogens in hormone-dependent tissues, especially in postmenopausal women where circulating estrogen levels are low.[4] The uptake of E3S is a critical step and is primarily mediated by various members of the OATP superfamily. The expression and function of these transporters can significantly impact the intracellular concentration of active estrogens, thereby influencing physiological and pathological processes.

Several OATP isoforms have been identified as transporters of E3S, with their expression varying across different tissues and disease states. This differential expression is a key factor in the tissue-specific effects of circulating E3S. The following table summarizes the key OATP transporters involved in E3S uptake and their notable tissue and cell line distribution.

| OATP Transporter | Gene Symbol | Notable Tissue/Cell Line Distribution | References |

| OATP1A2 | SLCO1A2 | Breast cancer cells (MCF-7, MDA-MB-231), Brain, Kidney, Liver | [3][5] |

| OATP1B1 | SLCO1B1 | Liver (hepatocytes), Breast cancer cells | [6][7][8] |

| OATP1B3 | SLCO1B3 | Liver (hepatocytes), Breast cancer cells | [6][8] |

| OATP2B1 | SLCO2B1 | Intestine (Caco-2), Liver, Placenta, Mammary gland, Brain, Breast cancer cells (MCF-7) | [9][10][11] |

| OATP3A1 | SLCO3A1 | Breast cancer cells (T-47D) | [1] |

| OATP4A1 | SLCO4A1 | Breast cancer cells (T-47D) | [1] |

| OATP4C1 | SLCO4C1 | Kidney | [12][13] |

Quantitative Analysis of Estrone 3-Sulfate Transport Kinetics

The efficiency of E3S transport by OATPs is characterized by the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). Km represents the substrate concentration at which the transport rate is half of Vmax and is an indicator of the transporter's affinity for the substrate. Vmax reflects the maximum capacity of the transporter. The following table compiles the available kinetic data for E3S transport by various OATP isoforms.

| OATP Transporter | Cell System | Km (µM) | Vmax (pmol/mg protein/min) | References |

| OATP1B1 | HEK293 | 0.43 (low affinity component) | 13.9 | [7] |

| 54.2 (high affinity component) | 1051 | [7] | ||

| OATP2B1 | Caco-2 | 1.81 (high affinity) | Not Specified | [10] |

| 1400 (low affinity) | Not Specified | [10] | ||

| HEK293 | 1.56 | Not Specified | [10] | |

| MDCKII | 14 | Not Specified | [14] | |

| OATP4C1 | OATP4C1-expressing cells | 26.6 | Not Specified | [12][13] |

| Unspecified (T-47D cells) | T-47D | 7.6 | 172 | [1] |

| Unspecified (MCF-7 cells) | MCF-7 | 6.5 | Not Specified | [5] |

| Unspecified (MDA-MB-231 cells) | MDA-MB-231 | 46.8 | Not Specified | [5] |

Experimental Protocols for Studying OATP-Mediated E3S Transport

The investigation of OATP-mediated E3S transport typically involves cell-based uptake assays using radiolabeled E3S. Below are detailed methodologies for conducting such experiments.

Cell Culture and Transfection

-

Cell Lines: Human embryonic kidney (HEK293) cells are commonly used for transient or stable expression of individual OATP isoforms. Breast cancer cell lines such as MCF-7 (hormone-dependent) and MDA-MB-231 (hormone-independent), as well as T-47D and Caco-2 cells, are used to study E3S transport in a more physiologically relevant context.[3][7][10]

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM for HEK293, RPMI-1640 for breast cancer cell lines) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection (for expression in host cells): For transient expression, cells are seeded in 24-well plates and transfected with the plasmid DNA encoding the OATP of interest using a suitable transfection reagent (e.g., Lipofectamine).[15] Empty vector-transfected cells serve as a negative control.[7][15] Stable cell lines can be generated by selection with an appropriate antibiotic.

[3H]-Estrone 3-Sulfate Uptake Assay

This protocol describes a typical uptake assay in plated cells.

-

Cell Seeding: Seed cells (e.g., 2 x 105 cells/well) onto poly-D-lysine-coated 24-well plates and culture for 48 hours.[15]

-

Pre-incubation: Aspirate the culture medium and wash the cells once with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution [HBSS] buffered with 10 mM HEPES, pH 7.4).[16] Pre-incubate the cells in the transport buffer for 10 minutes at 37°C.[15]

-

Initiation of Uptake: Start the uptake by adding the transport buffer containing [3H]-E3S at the desired concentration. For kinetic studies, a range of concentrations (e.g., 0.1 to 100 µM) is used.[7][17]

-

Incubation: Incubate the cells for a predetermined time (e.g., 2-5 minutes) at 37°C.[16] The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments.

-

Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three to five times with ice-cold transport buffer.[2][15]

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1 N NaOH with 0.1% SDS or a buffer containing 0.5% Triton X-100).[2][16]

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[2]

-

Protein Normalization: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.[2]

-

Data Analysis: Calculate the net uptake by subtracting the uptake in control (empty vector-transfected) cells from the uptake in OATP-expressing cells.[7] Kinetic parameters (Km and Vmax) are determined by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.[6]

Visualizing Experimental and Signaling Pathways

Experimental Workflow for OATP-Mediated E3S Uptake Assay

The following diagram illustrates a typical workflow for an in vitro experiment to determine the kinetics of OATP-mediated E3S transport.

Caption: Workflow for an OATP-mediated estrone 3-sulfate uptake assay.

Signaling Pathway of E3S in ER-Positive Breast Cancer

The uptake of E3S by OATP transporters in estrogen receptor-positive (ER+) breast cancer cells initiates a signaling cascade that promotes cell proliferation. The following diagram outlines this pathway.

Caption: OATP-mediated E3S uptake and subsequent signaling in ER+ breast cancer.

Conclusion

The transport of estrone 3-sulfate by OATP family members is a critical determinant of intracellular estrogen levels and subsequent biological activity, particularly in the context of hormone-dependent breast cancer. A thorough understanding of the specific OATPs involved, their kinetic properties, and the downstream consequences of their activity is essential for researchers and drug development professionals. The methodologies and data presented in this guide provide a framework for investigating the role of OATPs in E3S disposition and for the development of novel therapeutic strategies targeting these transporters.

References

- 1. Involvement of estrone-3-sulfate transporters in proliferation of hormone-dependent breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Estrone-3-Sulfate Stimulates the Proliferation of T47D Breast Cancer Cells Stably Transfected With the Sodium-Dependent Organic Anion Transporter SOAT (SLC10A6) [frontiersin.org]

- 3. Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrone sulfate promotes human breast cancer cell replication and nuclear uptake of estradiol in MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estrone-3-Sulphate, a Potential Novel Ligand for Targeting Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Amino Acids Essential for Estrone-3-Sulfate Transport within Transmembrane Domain 2 of Organic Anion Transporting Polypeptide 1B1 | PLOS One [journals.plos.org]

- 8. The eighth and ninth transmembrane domains in organic anion transporting polypeptide 1B1 affect the transport kinetics of estrone-3-sulfate and estradiol-17beta-D-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic anion transporting polypeptide 2B1 expression correlates with uptake of estrone-3-sulfate and cell proliferation in estrogen receptor-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Predominant contribution of organic anion transporting polypeptide OATP-B (OATP2B1) to apical uptake of estrone-3-sulfate by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bioivt.com [bioivt.com]

- 12. Transport of estrone 3-sulfate mediated by organic anion transporter OATP4C1: estrone 3-sulfate binds to the different recognition site for digoxin in OATP4C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Transport of estrone 3-sulfate mediated by organic anion transporter OATP4C1: estrone 3-sulfate binds to the different recognition site for digoxin in OATP4C1. | Semantic Scholar [semanticscholar.org]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Discovery and Enduring Significance of Estrone 3-Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrone (B1671321) 3-sulfate (E1S) is the most abundant circulating estrogen in humans, serving as a crucial reservoir for the more potent estradiol (B170435).[1][2] Its discovery and the subsequent elucidation of its metabolic pathways have been pivotal in understanding estrogen physiology and pathology. This technical guide provides an in-depth exploration of the history of estrone 3-sulfate research, detailing the experimental methodologies that underpinned key discoveries and presenting quantitative data in a clear, comparative format. Visualizations of metabolic pathways and the historical progression of research are included to offer a comprehensive overview for researchers and professionals in the field.

The Historical Journey of Estrone and its Sulfate (B86663) Conjugate

The story of estrone 3-sulfate begins with the initial isolation of its parent compound, estrone. In 1929, Adolf Butenandt and, independently, Edward Adelbert Doisy, first isolated and purified estrone from the urine of pregnant women.[3] This landmark achievement opened the door to understanding the chemical nature of female sex hormones. Subsequent research focused on the metabolism of these newly discovered estrogens. It was soon realized that these hormones underwent extensive biotransformation in the body, a key part of which was conjugation, particularly sulfation.

The concept of sulfation as a metabolic pathway for steroids emerged in the mid-20th century. Early studies using radiolabeled compounds were instrumental in tracing the fate of estrogens in the body. In 1950, a study on the metabolism and excretion of estrone sulfate labeled with radioactive sulfur (S35) provided direct evidence of this metabolic route.[4] This and subsequent research established that sulfation was a major metabolic fate of estrone, leading to the formation of the highly water-soluble and abundant estrone 3-sulfate.[1] This sulfated conjugate was initially considered an inactive excretion product. However, later research revealed its critical role as a circulating reservoir that could be converted back to active estrogens in peripheral tissues.[1]

Key Milestones in Estrone 3-Sulfate Research:

-

1929: Isolation and purification of estrone.[3]

-

1950: First study on the metabolism of radiolabeled estrone sulfate.[4]

-

1970s: Development of radioimmunoassays (RIAs) for the direct measurement of estrone sulfate in plasma, revealing its high circulating concentrations.[5][6]

-

1972: A pivotal study quantifies the production rate and metabolic clearance rate of estrone sulfate in humans, solidifying its role as a major circulating estrogen.[7][8][9]

-

1980s-1990s: Elucidation of the enzymatic machinery responsible for the interconversion of estrone and estrone sulfate, namely steroid sulfatase and estrogen sulfotransferase.[10][11]

-

2000s-Present: Identification and characterization of organic anion transporting polypeptides (OATPs) as key transporters for cellular uptake of estrone sulfate, highlighting its importance in intracrine hormone action in tissues like the breast and bone.[12][13][14]

This progression of research is visualized in the following diagram:

Quantitative Data from Historical and Modern Studies

The development of sensitive analytical techniques has allowed for the precise quantification of estrone 3-sulfate in various physiological and pathological states. The following tables summarize key quantitative data from seminal and contemporary studies.

Table 1: Plasma Concentrations of Estrone 3-Sulfate in Humans

| Population | Concentration (pg/mL) | Method | Reference |

| Premenopausal Women | |||

| Follicular Phase | 192 - 2950 | Chromatography/Mass Spectrometry | [15] |

| Follicular Phase | 960 | Radioimmunoassay | [16] |

| Follicular Phase | 2510 ± 900 (as nmol/L) | Radioimmunoassay | [6] |

| Luteal Phase | 282 - 5049 | Chromatography/Mass Spectrometry | [15] |

| Luteal Phase | 1740 | Radioimmunoassay | [16] |

| Luteal Phase | 5330 ± 1550 (as nmol/L) | Radioimmunoassay | [6] |

| Postmenopausal Women | |||

| Untreated | 42 - 846 | Chromatography/Mass Spectrometry | [15] |

| Untreated | 130 | Radioimmunoassay | [16] |

| Untreated | 37 - 320 | Radioimmunoassay | [5] |

| With Breast Cancer | 960 ± 430 (as nmol/L) | Radioimmunoassay | [6] |

| With Endometrial Cancer | 511 ± 200 | Radioimmunoassay | [17] |

| Men | |||

| Adult | 231 - 2125 | Chromatography/Mass Spectrometry | [15] |

| Adult | 960 | Radioimmunoassay | [16] |

| Adult | 2620 ± 790 (as nmol/L) | Radioimmunoassay | [6] |

| With Cirrhosis | 1430 ± 950 (as nmol/L) | Radioimmunoassay | [6] |

| Pregnancy | |||

| First Trimester | 20,000 | Radioimmunoassay | [16] |

| Second Trimester | 66,000 | Radioimmunoassay | [16] |

| Third Trimester | 105,000 | Radioimmunoassay | [16] |

Table 2: Production and Metabolic Clearance Rates of Estrone 3-Sulfate (from a 1972 study)

| Parameter | Value | Subjects | Reference |

| Metabolic Clearance Rate | 157 L/day (range 70-292) | Men and Women | [7][8][9] |

| Plasma Production Rate (Men) | 77 µ g/day | Men | [7][8][9] |

| Plasma Production Rate (Women, early follicular) | 95 µ g/day | Women | [7][8][9] |

| Plasma Production Rate (Women, early luteal) | 182 µ g/day | Women | [7][8][9] |

Key Experimental Protocols

The ability to measure and study estrone 3-sulfate has been intrinsically linked to the development of specific and sensitive analytical methods. Below are detailed methodologies for key historical and modern experimental protocols.

Early Radioimmunoassay (RIA) for Estrone 3-Sulfate (circa 1980s)

This protocol is a composite based on descriptions of early RIA methods.[5][6]

Objective: To quantify the concentration of estrone 3-sulfate in human plasma.

Methodology:

-

Extraction of Free Steroids:

-

To 1 mL of plasma, add 5 mL of diethyl ether.

-

Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

-

Aspirate and discard the ether layer. This step removes unconjugated estrogens.

-

-

Isolation of Steroid Sulfates:

-

To the remaining aqueous phase, add Vlitos' reagent (methylene blue in dilute H2SO4/Na2SO4 solution) to precipitate steroid sulfates.

-

Centrifuge and discard the supernatant.

-

-

Enzymatic Hydrolysis:

-

Resuspend the pellet in an appropriate buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.0).

-

Add a purified sulfatase enzyme preparation (from sources like Helix pomatia).

-

Incubate at 37°C for 18-24 hours to cleave the sulfate group, liberating free estrone.

-

-

Chromatographic Purification of Liberated Estrone:

-

Extract the hydrolyzed estrone with diethyl ether.

-

Evaporate the ether extract to dryness under a stream of nitrogen.

-

Redissolve the residue in a small volume of a suitable solvent.

-

Apply the sample to a Celite column for partition chromatography to isolate the estrone fraction.

-

-

Radioimmunoassay:

-

Prepare a standard curve using known amounts of non-radioactive estrone.

-

To a series of tubes, add the purified estrone sample or standards.

-

Add a fixed amount of radiolabeled estrone (e.g., ³H-estrone) and a specific anti-estrone antibody.

-

Incubate to allow competitive binding of labeled and unlabeled estrone to the antibody.

-

Separate antibody-bound from free estrone (e.g., using dextran-coated charcoal).

-

Measure the radioactivity of the antibody-bound fraction using a liquid scintillation counter.

-

Calculate the concentration of estrone in the sample by comparing its displacement of the radiolabeled tracer to the standard curve. The concentration is then back-calculated to determine the original estrone sulfate concentration.

-

Thin-Layer Chromatography (TLC) for Separation of Estrogen Conjugates

This protocol is based on a method for separating conjugated estrogens on silver nitrate-impregnated silica (B1680970) gel plates.[18]

Objective: To achieve chromatographic separation of various estrogen conjugates, including estrone sulfate.

Methodology:

-

Preparation of TLC Plates:

-

Prepare a slurry of 40 g of Silica Gel G in 100 mL of 15% aqueous silver nitrate.

-

Coat glass plates with a thin layer (e.g., 0.25 mm) of the slurry using a TLC applicator.

-

Air-dry the plates away from light and store in a desiccator.

-

-

Sample Preparation and Application:

-

Dissolve estrogen conjugate standards and samples in a suitable solvent (e.g., water) at a concentration of approximately 2 mg/mL.

-

Spot a small volume (e.g., 2 µL, containing 4 µg) of each sample and a mixture onto the TLC plate.

-

-

Chromatographic Development:

-

Equilibrate a chromatography tank lined with filter paper with the solvent system: isooctane-chloroform-ethanol (40:70:18 v/v/v) for at least 1 hour.

-

Place the spotted TLC plate in the tank and allow the solvent to ascend to a height of 15 cm.

-

Air-dry the plate and repeat the development in the same tank for a total of four developments to enhance separation.

-

-

Visualization:

-

Lightly spray the developed plate with 50% sulfuric acid in ethanol.

-

Heat the plate at 100°C for 10-15 minutes.

-

The separated estrogen conjugates will appear as distinct colored spots.

-

Modern Gas Chromatography-Mass Spectrometry (GC-MS) for Estrone Measurement (as a proxy for E1S after hydrolysis)

This is a generalized protocol based on modern GC-MS methods for steroid analysis.[19][20]

Objective: To accurately quantify estrone in a biological sample, which can be applied to hydrolyzed estrone sulfate.

Methodology:

-

Sample Preparation and Derivatization:

-

For estrone sulfate, perform enzymatic or chemical (solvolysis) hydrolysis to yield free estrone.

-

Perform liquid-liquid or solid-phase extraction to isolate the steroids from the biological matrix.

-

Evaporate the solvent and derivatize the dried extract to improve volatility and chromatographic properties. A common derivatization for estrogens involves two steps:

-

Alkyloxycarbonylation of the phenolic hydroxyl group with a reagent like isobutyl chloroformate.

-

Acylation of any remaining alcoholic hydroxyl groups (not present in estrone but relevant for other estrogens) with a reagent like heptafluorobutyric anhydride (B1165640) (HFBA).

-

-

-

GC-MS Analysis:

-

Inject a small volume of the derivatized sample into the gas chromatograph.

-

The GC separates the different steroid derivatives based on their boiling points and interaction with the capillary column (e.g., a DB-5ms column).

-

The separated compounds enter the mass spectrometer, which ionizes them (e.g., using electron ionization or negative chemical ionization).

-

The mass spectrometer then separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.

-

-

Quantification:

-

For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

-

A stable isotope-labeled internal standard (e.g., ¹³C-labeled estrone) is added at the beginning of the sample preparation to correct for losses during the procedure.

-

A calibration curve is generated using known concentrations of the derivatized estrone standard.

-

The concentration of estrone in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Metabolism

Estrone 3-sulfate is at the center of a dynamic metabolic interplay that regulates the availability of active estrogens in target tissues. The following diagrams illustrate these key pathways.

The diagram above illustrates the "sulfatase pathway," where circulating estrone 3-sulfate is taken up by target cells via Organic Anion Transporting Polypeptides (OATPs).[12][13][14] Inside the cell, steroid sulfatase (STS) removes the sulfate group to form estrone.[10] Estrone can then be converted to the more potent estradiol by 17β-hydroxysteroid dehydrogenase (17β-HSD).[1] Estradiol subsequently binds to the estrogen receptor to elicit a biological response. The reverse reactions, catalyzed by estrogen sulfotransferase (SULT1E1) and oxidative 17β-HSDs, provide a mechanism for inactivating and regulating local estrogen concentrations.[1][11]

Conclusion

The research into estrone 3-sulfate represents a fascinating journey from the initial discovery of estrogens to the intricate understanding of their local regulation in tissues. The development of sophisticated analytical techniques has been paramount to this progress. From the early, laborious radioimmunoassays to modern, highly sensitive mass spectrometry methods, each technological advancement has provided deeper insights into the crucial role of estrone 3-sulfate as a key player in estrogen physiology. This guide has provided a technical overview of this history, equipping researchers and drug development professionals with a foundational understanding of the discovery, quantification, and metabolic significance of this abundant and important steroid conjugate. The ongoing investigation into the transporters and enzymes that regulate estrone 3-sulfate metabolism continues to offer promising targets for therapeutic intervention in estrogen-dependent diseases.

References

- 1. Estrone sulfate - Wikipedia [en.wikipedia.org]

- 2. immunotech.cz [immunotech.cz]

- 3. estrogen.org [estrogen.org]

- 4. Metabolism and excretion of estrone sulfate labeled with radioactive sulfur (S35) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma estrone sulfate levels in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estrone sulfate concentrations in plasma of normal individuals, postmenopausal women with breast cancer, and men with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrone sulfate: production rate and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estrone Sulfate: Production Rate and Metabolism in Man - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - Estrone Sulfate: Production Rate and Metabolism in Man [jci.org]

- 10. The structural biology of oestrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Predominant contribution of organic anion transporting polypeptide OATP-B (OATP2B1) to apical uptake of estrone-3-sulfate by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential role of organic anion-transporting polypeptides in estrone-3-sulphate uptake by breast epithelial cells and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Organic anion transporting polypeptide 2B1 expression correlates with uptake of estrone-3-sulfate and cell proliferation in estrogen receptor-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Rapid, convenient radioimmunoassay of estrone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Estrone sulphate plasma levels in postmenopausal women with and without endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. electronicsandbooks.com [electronicsandbooks.com]

- 19. Determination of estrone and 17 beta-estradiol in human hair by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispec.co.th [scispec.co.th]

A Technical Guide to Physiological Concentrations of Estrone 3-Sulfate in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of estrone (B1671321) 3-sulfate (E1S), the most abundant circulating estrogen in humans.[1] This document summarizes physiological plasma concentrations, details common experimental protocols for its measurement, and illustrates key biological pathways. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, oncology, and drug development.

Physiological Concentrations of Estrone 3-Sulfate

Estrone 3-sulfate serves as a crucial reservoir for more potent estrogens, such as estradiol (B170435).[2] Its plasma concentrations vary significantly depending on sex, age, and menopausal status. The following tables summarize the physiological concentrations of E1S reported in the literature. For ease of comparison, all values have been converted to pg/mL.

Table 1: Physiological Plasma Concentrations of Estrone 3-Sulfate in Women

| Population | Concentration (pg/mL) | Mean ± SD (pg/mL) | Notes | Reference(s) |

| Premenopausal | ||||

| Follicular Phase | 960 | 900 ± 251 | [3][4] | |

| Luteal Phase | 1740 | 1550 ± 533 | [3][4] | |

| Healthy Females (unspecified phase) | 163 - 2080 | 786 | [5] | |

| Postmenopausal | ||||

| Untreated | 37 - 320 | 178 ± 79 | Expressed as free estrone after hydrolysis. | [6] |

| Untreated | 890 ± 600 | [3] | ||

| Untreated | 130 | [4] | ||

| On Hormone Replacement Therapy | 2560 | [4] | ||

| With Breast Cancer | 960 ± 430 | Not significantly different from postmenopausal women without breast cancer. | [3] | |

| With Endometrial Cancer (Normal Weight) | 511 ± 200 | Significantly higher than control subjects (303 ± 99 pg/mL). | [7] | |

| With Endometrial Cancer (Obese) | 691 ± 328 | Higher than obese control subjects (610 ± 139 pg/mL). | [7] | |

| Pregnancy | ||||

| First Trimester | 20,000 | [4] | ||

| Second Trimester | 66,000 | [4] | ||

| Third Trimester | 105,000 | [4] |

Table 2: Physiological Plasma Concentrations of Estrone 3-Sulfate in Men

| Population | Concentration (pg/mL) | Mean ± SD (pg/mL) | Notes | Reference(s) |

| Normal | 960 | [4] | ||

| Normal | 2620 ± 790 | [3] | ||

| Normal | 3200 ± 610 | [8] | ||

| Obese | 524 - 1115 | Significantly correlated with the level of obesity. | [9] | |

| With Cirrhosis | 1430 ± 950 | Significantly lower than normal. | [3] |

Experimental Protocols for Measuring Estrone 3-Sulfate

Accurate quantification of E1S in plasma is crucial for research and clinical applications. The following sections detail the methodologies for three common analytical techniques: Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Radioimmunoassay (RIA)

RIA is a traditional and sensitive method for quantifying E1S. Both direct and indirect (requiring hydrolysis) methods have been developed.

Indirect RIA Protocol (with Hydrolysis and Extraction) [3][6]

-

Extraction of Free Steroids: Plasma samples are extracted with an organic solvent, such as diethyl ether, to remove unconjugated steroids.

-

Enzymatic Hydrolysis: The aqueous phase containing the steroid sulfates is subjected to enzymatic hydrolysis using sulfatase to liberate free estrone from E1S.

-

Isolation of Estrone: The liberated estrone is isolated using chromatography, for example, on a Celite column.

-

Radioimmunoassay: The purified estrone is then quantified using a standard RIA procedure. This involves the competitive binding of a radiolabeled estrone tracer and the sample-derived estrone to a limited amount of anti-estrone antibody.

-

Quantification: The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of estrone in the sample.

-

Sample Preparation: 100 µL of calibrators, controls, or patient plasma samples are added to polypropylene (B1209903) tubes.

-

Reagent Addition: 100 µL of ¹²⁵I-labeled E1S tracer and 100 µL of E1S antiserum are added to each tube.

-

Incubation: The tubes are incubated at room temperature on a shaker for 3 hours.

-

Precipitation: 1 mL of a precipitating reagent (e.g., goat anti-rabbit IgG) is added to separate the antibody-bound fraction.

-

Centrifugation: The samples are allowed to stand for 10 minutes and then centrifuged for 15 minutes at 1500g.

-

Measurement: The supernatant is decanted, and the radioactivity of the pellet is counted for 1 minute in a gamma counter.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and non-radioactive alternative to RIA. Commercially available kits are widely used.

Competitive ELISA Protocol [11][12]

-

Sample/Standard Addition: 50 µL of standards or diluted plasma samples are pipetted into the wells of a microtiter plate pre-coated with a goat anti-rabbit IgG antibody.

-

Conjugate and Antibody Addition: 25 µL of an E1S-peroxidase conjugate and 50 µL of a polyclonal rabbit anti-E1S antibody are added to each well.

-

Incubation: The plate is incubated at room temperature with shaking for 2 hours. During this time, the sample E1S and the E1S-peroxidase conjugate compete for binding to the anti-E1S antibody.

-

Washing: The plate is washed four times with 300 µL of wash buffer per well to remove unbound reagents.

-

Substrate Addition: 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added to each well.

-

Incubation: The plate is incubated at room temperature for 30 minutes.

-

Stopping Reaction: 50 µL of stop solution is added to each well.

-

Measurement: The optical density is read at 450 nm using a microplate reader. The concentration of E1S is inversely proportional to the color intensity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior specificity and accuracy compared to immunoassays, particularly at low concentrations.[13]

LC-MS/MS Protocol with Immunoaffinity Extraction [5]

-

Extraction: Analytes are extracted from plasma using diethyl ether.

-

Purification: The extracted analytes are purified using immunosorbents prepared by immobilizing specific antibodies against E1S onto a solid support. This step removes interfering substances from the plasma matrix.

-

LC Separation: The purified sample is injected into a liquid chromatography system for separation of E1S from other components.

-

MS/MS Detection: The separated E1S is then introduced into a tandem mass spectrometer for detection and quantification using electrospray ionization (ESI).

LC-MS/MS Protocol with Protein Precipitation and Derivatization [14][15]

-

Sample Preparation: 100 µL of calibrator, quality control, or patient serum is spiked with an internal standard mixture.

-

Protein Precipitation: 390 µL of acetonitrile (B52724) is added to precipitate proteins. The mixture is vortexed and centrifuged.

-

Supernatant Collection: 300 µL of the supernatant is collected and evaporated to dryness.

-